(S)-(-)-2-Methyl-1-phenyl-1-propanol
Overview
Description
(S)-(-)-2-Methyl-1-phenyl-1-propanol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ammonolysis and Derivative Studies
(S)-(-)-2-Methyl-1-phenyl-1-propanol has been studied in the context of synthetic chemistry, particularly in ammonolysis. Research by Suami, Tetsuo, Uchida, Ichiro, and Umezawa, Sumio (1956) explored the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, resulting in 1-Phenyl-1-amino-2, 3-propanediol and its derivatives (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).
Molecular Geometry and H-Bonded Supramolecular Associates
A 2021 study by Nowok et al. examined the impact of the molecular architecture of a set of four 1-phenyl alcohols (including 2-methyl-1-phenyl-1-propanol) on their physical properties like glass transition temperature, molecular dynamics, and hydrogen-bonding patterns. The study highlighted how the molecular structure of these alcohols influences their properties and behaviors (Nowok et al., 2021).
Asymmetric Synthesis in Drug Development
In the field of pharmaceuticals, Choi et al. (2010) conducted research on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, an important chiral intermediate in the synthesis of antidepressant drugs. This study provides insights into the synthesis process and its potential pharmaceutical applications (Choi et al., 2010).
Study of Conformational Structures
Kunieda et al. (1983) researched the conformational analysis of related compounds, such as 1-p-Tolyl-2-phenyl-1-propanols, using NMR spectroscopy. This study contributes to understanding the structural dynamics of similar molecules (Kunieda et al., 1983).
Investigation of Phenolic Compounds
Research on the tender leaves of Eucommia ulmoides Oliv. by Ren et al. (2021) identified new phenolic compounds, including derivatives of phenyl-propanol. Such studies are significant for understanding the chemical composition and potential therapeutic effects of natural substances (Ren et al., 2021).
Analysis of Rotational Spectra
The study of the rotational spectra and conformational structures of related compounds, such as 1-phenyl-2-propanol and 1-phenyl-2-propanone, by Tubergen et al. (2006) contributes tothe understanding of the molecular behavior and structure of these compounds, which is crucial for various scientific and industrial applications (Tubergen, Lavrich, Plusquellic, & Suenram, 2006).
Neuroprotective Compound Study
Chenard et al. (1995) identified a potent new neuroprotectant, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, as a selective N-methyl-D-aspartate (NMDA) antagonist. This compound, derived from the similar structural family as this compound, shows potential for neurological applications (Chenard et al., 1995).
Pyrolytic Reaction Studies
Dib et al. (2008) conducted a kinetic and mechanistic study on the gas-phase pyrolytic reactions of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives, including 2-methyl-3-phenyl-1-propanol. This research is relevant to understanding the thermal behavior and decomposition of these compounds (Dib et al., 2008).
Spectroscopic Analysis of Conformational Preferences
Giuliano et al. (2007) investigated the conformational preferences of chiral molecules like 1-phenyl-1-propanol using free jet rotational spectroscopy, providing insights into the molecular structure and stability of similar compounds (Giuliano et al., 2007).
Synthesis of Optically Active 2-Arylpropanoic Acids
Ishibashi et al. (1999) explored the asymmetric synthesis of (S)-2-arylpropanoic acids using (S)-2-phenyl-1,2-propanediol, a compound related to this compound, highlighting its application in synthesizing anti-inflammatory agents (Ishibashi et al., 1999).
Properties
IUPAC Name |
(1S)-2-methyl-1-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDYDZMQHRTHJA-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416069 | |
Record name | (S)-(-)-2-Methyl-1-phenyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34857-28-8 | |
Record name | (S)-(-)-2-Methyl-1-phenyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-2-methyl-1-phenylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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